3-(2-Methylphenyl)-5-trifluoromethylbenzoic acid
Description
3-(2-Methylphenyl)-5-trifluoromethylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a trifluoromethyl group and a methylphenyl group attached to a benzoic acid core
Synthetic Routes and Reaction Conditions:
-
Suzuki-Miyaura Coupling Reaction:
Starting Materials: 3-bromo-5-trifluoromethylbenzoic acid and 2-methylphenylboronic acid.
Catalyst: Palladium(II) acetate.
Base: Potassium carbonate.
Solvent: Tetrahydrofuran (THF).
Conditions: The reaction mixture is heated under reflux for several hours to yield the desired product.
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Friedel-Crafts Acylation:
Starting Materials: 3-trifluoromethylbenzoic acid and 2-methylbenzoyl chloride.
Catalyst: Aluminum chloride.
Solvent: Dichloromethane.
Conditions: The reaction is carried out at low temperatures to prevent side reactions and to achieve high yields.
Industrial Production Methods: Industrial production of 3-(2-Methylphenyl)-5-trifluoromethylbenzoic acid typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The process is optimized to ensure high purity and yield, with careful control of reaction parameters and purification steps.
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: The reaction is carried out in an acidic medium.
Products: Oxidation of the methyl group can yield the corresponding carboxylic acid derivative.
-
Reduction:
Reagents: Lithium aluminum hydride or sodium borohydride.
Conditions: The reaction is performed in an inert atmosphere.
Products: Reduction of the carboxylic acid group can yield the corresponding alcohol.
-
Substitution:
Reagents: Halogenating agents such as thionyl chloride.
Conditions: The reaction is carried out under reflux.
Products: Substitution of the carboxylic acid group with a halogen to form the corresponding acyl halide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Thionyl chloride, phosphorus tribromide.
Properties
IUPAC Name |
3-(2-methylphenyl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-4-2-3-5-13(9)10-6-11(14(19)20)8-12(7-10)15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJZEFPDUUKPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688598 | |
| Record name | 2'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-35-1 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-methyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261928-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
3-(2-Methylphenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:
-
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis.
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Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
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Medicine:
- Explored as a precursor for the development of pharmaceutical agents.
- Studied for its potential therapeutic effects and pharmacokinetics.
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Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-5-trifluoromethylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
-
3-(2-Methylphenyl)benzoic Acid:
- Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
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5-Trifluoromethyl-2-methylbenzoic Acid:
- Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 3-(2-Methylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both the trifluoromethyl and methylphenyl groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various research and industrial applications.
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